2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide
Description
2,4-Dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide is a benzamide derivative characterized by:
- Benzamide core: Substituted with chlorine atoms at the 2- and 4-positions of the benzene ring.
- Amide substituent: A branched chain containing a 2,6-dimethylanilino group attached to a 2-methyl-1-oxopropan-2-yl moiety.
Properties
CAS No. |
412940-25-1 |
|---|---|
Molecular Formula |
C19H20Cl2N2O2 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11-6-5-7-12(2)16(11)22-18(25)19(3,4)23-17(24)14-9-8-13(20)10-15(14)21/h5-10H,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
DLVQYRUODZGVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding oxides .
Scientific Research Applications
2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological implications compared to similar benzamide derivatives:
Amide Substituent Diversity
- Anilino groups: The 2,6-dimethylanilino group in the target compound may enhance π-π stacking or hydrophobic interactions compared to AH-7921’s dimethylamino-cyclohexylmethyl group.
- Propargyl/sulfamoyl groups: Compounds in demonstrate how non-anilino substituents (e.g., propargyl) alter pharmacokinetics, possibly improving metabolic stability.
Research Findings and Implications
Pharmacological and Regulatory Considerations
- AH-7921: Classified as a controlled substance (–6, 9) due to opioid activity, highlighting the role of 3,4-dichloro and cyclohexylmethyl groups in µ-opioid receptor binding. The target compound’s 2,4-dichloro and dimethylanilino groups may confer distinct receptor selectivity.
- Structural differences suggest divergent toxicity profiles.
Biological Activity
2,4-Dichloro-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. Its structure features a dichlorinated benzene ring and an amide functional group, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.29 g/mol. The presence of the dichloro substituents at the 2 and 4 positions of the benzene ring enhances its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H20Cl2N2O2 |
| Molecular Weight | 367.29 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antipesticide Potential
Preliminary studies indicate that this compound exhibits significant antipesticide properties. It has been tested against various pests across different phyla, including Arthropoda, Mollusca, and Nematoda. The compound's mechanism of action appears to involve interference with critical biological processes in these organisms, although specific pathways require further elucidation.
The biological activity of this compound may be attributed to its ability to disrupt cellular functions in target organisms. It likely interacts with key enzymes or receptors involved in metabolic pathways, leading to impaired growth or reproduction in pests. The exact molecular targets remain under investigation.
Case Studies
Several case studies have explored the efficacy of this compound in pest management:
- Effectiveness Against Aphids : A study demonstrated that formulations containing this compound significantly reduced aphid populations in controlled environments.
- Impact on Nematodes : Research indicated that this compound effectively decreased nematode viability by disrupting their reproductive cycles.
- Comparative Analysis : In comparative studies with other pesticides, this compound showed a broader spectrum of activity against resistant pest strains, suggesting potential advantages for agricultural use.
Research Findings
Recent research has focused on identifying the specific biochemical pathways affected by this compound. Key findings include:
- Inhibition of Chitin Synthesis : Some studies suggest that this compound may inhibit chitin synthesis in insects, leading to compromised exoskeleton integrity.
- Neurotoxic Effects : Investigations into neurotoxic effects have shown potential interference with neurotransmitter release in target species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
